molecular formula C24H27FN4O2S B2634401 N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242857-22-2

N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2634401
CAS RN: 1242857-22-2
M. Wt: 454.56
InChI Key: IGYVDOBTUFIIOK-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27FN4O2S and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Angiogenic Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their anti-angiogenic activities using in vivo models like the chick chorioallantoic membrane (CAM) model. These compounds have shown promising results in blocking the formation of blood vessels, suggesting potential applications in cancer therapy as both anti-angiogenic and cytotoxic agents (Kambappa et al., 2017).

Anticancer and Kinase Inhibition

Some derivatives in this chemical family have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating complete tumor stasis in Met-dependent cancer models. This highlights their potential as therapeutic agents in oncology, advancing some compounds into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antipsychotic Potential

Related compounds with affinities for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. Their pharmacological profiles suggest effective antipsychotic potential without inducing extrapyramidal side effects, indicating their use in treating psychiatric disorders (Raviña et al., 2000).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for creating structurally complex and diverse compounds within this chemical family. These studies not only expand the chemical space of thieno[3,2-d]pyrimidine derivatives but also provide valuable insights into the chemical properties and reactivity of these compounds, leading to potential new applications in medicinal chemistry and drug development (Bakhite et al., 2005).

Analgesic Activity

Furthermore, chemical modification studies aimed at improving pharmacological profiles have led to the discovery of analogs with enhanced analgesic activities. These studies not only aim at alleviating pain but also at reducing side effects such as hyperthermia, showcasing the therapeutic versatility of compounds within this chemical framework (Nie et al., 2020).

properties

IUPAC Name

N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c25-19-9-5-4-8-17(19)18-14-32-21-20(18)27-24(28-23(21)31)29-12-10-15(11-13-29)22(30)26-16-6-2-1-3-7-16/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYVDOBTUFIIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

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